molecular formula C19H12Br2N2O5S B11663703 6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B11663703
M. Wt: 540.2 g/mol
InChI Key: WRSRNVXXLCMEAG-UHFFFAOYSA-N
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Description

6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes bromine, nitrophenyl, thiazolidine, and chromenone moieties

Preparation Methods

The synthesis of 6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves multiple steps. One common method includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Nitration: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Coupling reactions: The final step involves coupling the thiazolidine and chromenone moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.

Scientific Research Applications

6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The bromine atoms and thiazolidine ring contribute to the compound’s ability to form stable complexes with metal ions, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE include:

    6,6’-Dibromoindigo:

    2,6-Dibromo-4-nitrophenol: This compound shares the nitrophenyl and bromine groups but lacks the thiazolidine and chromenone moieties.

    2,6-Dibromo-4-nitroaniline: Similar in structure but with an aniline group instead of the thiazolidine and chromenone rings.

These compounds highlight the unique combination of functional groups in 6,8-DIBROMO-3-[2-(4-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H12Br2N2O5S

Molecular Weight

540.2 g/mol

IUPAC Name

6,8-dibromo-3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one

InChI

InChI=1S/C19H12Br2N2O5S/c20-12-7-11-8-14(19(25)28-16(11)15(21)9-12)17(24)22-5-6-29-18(22)10-1-3-13(4-2-10)23(26)27/h1-4,7-9,18H,5-6H2

InChI Key

WRSRNVXXLCMEAG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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